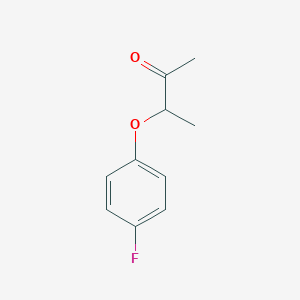

3-(4-Fluorophenoxy)-2-butanone

描述

3-(4-Fluorophenoxy)-2-butanone is a fluorinated ketone derivative characterized by a 2-butanone backbone substituted with a 4-fluorophenoxy group at the third carbon position. The compound’s structure combines a ketone functional group with an aromatic ether moiety, where the fluorine atom at the para position of the phenoxy ring enhances its electronic and steric properties. Such modifications are often leveraged in medicinal chemistry and materials science to fine-tune solubility, stability, and bioactivity .

属性

IUPAC Name |

3-(4-fluorophenoxy)butan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-7(12)8(2)13-10-5-3-9(11)4-6-10/h3-6,8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHXVWRYLKQWAKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)OC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394235 | |

| Record name | 3-(4-fluorophenoxy)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30343-25-0 | |

| Record name | 3-(4-fluorophenoxy)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenoxy)-2-butanone typically involves the reaction of 4-fluorophenol with 2-butanone under specific conditions. One common method is the nucleophilic substitution reaction where 4-fluorophenol reacts with 2-butanone in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

化学反应分析

Types of Reactions:

Oxidation: 3-(4-Fluorophenoxy)-2-butanone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 3-(4-Fluorophenoxy)-2-butanol.

Substitution: The fluorophenoxy group can participate in various substitution reactions, such as halogenation or nitration, to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Halogenation can be achieved using reagents like chlorine or bromine, while nitration can be performed using a mixture of nitric acid and sulfuric acid.

Major Products:

Oxidation: Formation of 3-(4-Fluorophenoxy)butanoic acid.

Reduction: Formation of 3-(4-Fluorophenoxy)-2-butanol.

Substitution: Formation of halogenated or nitrated derivatives of this compound.

科学研究应用

Chemistry: 3-(4-Fluorophenoxy)-2-butanone is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and chemical entities.

Biology and Medicine: In medicinal chemistry, this compound has been explored for its potential as a pharmacophore in the design of new drugs. Its derivatives may exhibit biological activities such as anti-inflammatory or anticancer properties.

Industry: The compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in coatings, adhesives, and polymers.

作用机制

The mechanism of action of 3-(4-Fluorophenoxy)-2-butanone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the nature of the derivatives formed from this compound.

相似化合物的比较

The following analysis compares 3-(4-Fluorophenoxy)-2-butanone with structurally related ketones and fluorinated derivatives, focusing on molecular properties, reactivity, and applications.

Structural and Functional Group Comparisons

Key Observations :

- Steric Considerations: The phenoxy group’s bulkiness may influence reaction pathways, as seen in 3-(2-Fluorophenoxy)propanoic acid, where steric hindrance directs regioselectivity in cyclization reactions .

- Bioactivity Potential: Fluorinated phenoxy groups are common in bioactive molecules. For instance, a compound with a 3-(4-fluorophenoxy)propyl group demonstrated inhibitory activity against HMG-CoA reductase (IC₅₀ = 2.1 × 10⁻⁹ mol/L), suggesting that this compound could exhibit similar pharmacological relevance .

Physicochemical Properties

- Solubility: Fluorinated phenoxy groups generally increase hydrophobicity compared to non-fluorinated analogs. For example, 3-(2-Fluorophenoxy)propanoic acid is less water-soluble than its non-fluorinated counterpart due to reduced polarity.

- This trait is critical in agrochemicals, as seen in hydroquinone-derived herbicides .

生物活性

3-(4-Fluorophenoxy)-2-butanone, a compound characterized by its fluorinated phenoxy group, has garnered attention for its biological activity across various studies. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

- Chemical Name : this compound

- CAS Number : 30343-25-0

- Molecular Formula : C10H11F O2

- Molecular Weight : 182.19 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Auxin-like Activity : Similar to natural auxins, this compound can bind to auxin receptors in plants, influencing growth processes such as cell elongation and differentiation. This mimicking of natural auxin action is crucial for its role in promoting plant growth and development.

- Cytotoxic Effects : In animal models, particularly human peripheral blood lymphocytes, the compound exhibited dose-dependent cytotoxic effects. At concentrations above 80 µg/mL, it induced significant genotoxic effects, including chromosome aberrations and micronucleus formation.

Plant Growth Promotion

In laboratory settings, this compound has been shown to enhance root formation and fruit set in various plant species. The compound's effectiveness is influenced by environmental factors such as temperature and light intensity, which affect its penetration into plant tissues.

Cytotoxicity in Animal Models

Research indicates that while low doses of the compound have minimal impact on cellular functions, higher doses lead to significant cytotoxicity. This raises concerns regarding its safety profile when used in agricultural applications or as a potential therapeutic agent.

Table 1: Biological Activity Overview

| Activity Type | Observed Effect | Concentration (µg/mL) |

|---|---|---|

| Plant Growth Promotion | Enhanced root formation and fruit set | Low doses |

| Genotoxicity | Chromosome aberrations and micronucleus formation | >80 |

| Cytotoxicity | Significant cell death in lymphocytes | >80 |

Case Study 1: Plant Growth Enhancement

In a controlled experiment, the application of this compound at varying concentrations was tested on tomato plants. Results indicated that at a concentration of 10 µg/mL, there was a notable increase in root length and overall plant height compared to the control group. This suggests that the compound effectively stimulates growth processes in plants through auxin-like mechanisms.

Case Study 2: Cytotoxic Effects in Human Cells

A study involving human peripheral blood lymphocytes treated with varying concentrations of this compound revealed that doses exceeding 80 µg/mL resulted in significant cytotoxic effects. The study measured chromosomal damage using standard micronucleus assays, demonstrating that the compound poses risks at higher concentrations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。